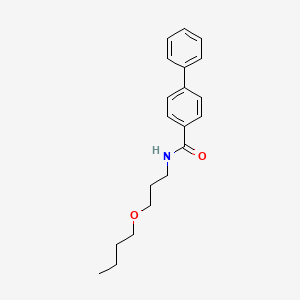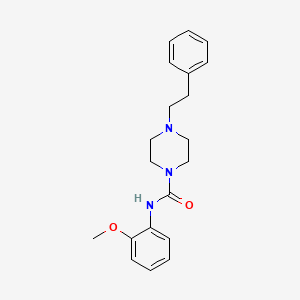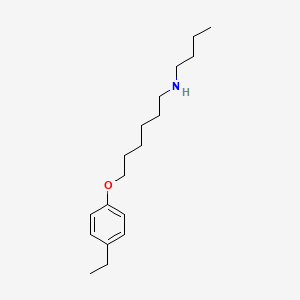
N-(3-butoxypropyl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)-4-biphenylcarboxamide, commonly known as BPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
BPAM acts as an allosteric modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. BPAM binds to a specific site on PPARγ and induces a conformational change that enhances the receptor's activity.
Biochemical and Physiological Effects:
BPAM has been shown to have a variety of biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of cancer cell growth, and the modulation of immune responses. BPAM has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPAM is its specificity for PPARγ, which allows for the selective modulation of this receptor without affecting other signaling pathways. However, BPAM has some limitations for lab experiments, including its relatively low solubility in water and its potential for non-specific binding to other proteins.
Orientations Futures
There are several potential future directions for the study of BPAM, including the development of more efficient synthesis methods, the identification of new applications in drug discovery and chemical biology, and the exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BPAM and to optimize its pharmacological properties.
Méthodes De Synthèse
BPAM can be synthesized through a multistep process involving the reaction of biphenylcarboxylic acid with butyl bromide in the presence of potassium carbonate, followed by the reaction of the resulting butyl biphenylcarboxylate with 3-bromo-1-propanol using sodium hydride as a base. The final step involves the reaction of the resulting intermediate with 1,1'-carbonyldiimidazole to yield BPAM.
Applications De Recherche Scientifique
BPAM has been extensively studied for its potential applications in various fields, including material science, drug discovery, and chemical biology. In material science, BPAM has been used as a building block for the synthesis of liquid crystals and other functional materials. In drug discovery, BPAM has been shown to have potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. In chemical biology, BPAM has been used as a tool for studying protein-ligand interactions and for the development of biosensors.
Propriétés
IUPAC Name |
N-(3-butoxypropyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-2-3-15-23-16-7-14-21-20(22)19-12-10-18(11-13-19)17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14-16H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBNMOKLUTYQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)biphenyl-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(hydroxymethyl)-17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065613.png)
![tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)


![methyl 4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5065649.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)
![2-[(3-{[3-(4-nitrophenyl)acryloyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5065656.png)
![2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)
![2-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5065672.png)


![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5065699.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5065718.png)